molecular formula C7H13NO3 B1267260 2-Acetamidopentanoic acid CAS No. 7682-15-7

2-Acetamidopentanoic acid

Cat. No. B1267260
CAS RN: 7682-15-7
M. Wt: 159.18 g/mol
InChI Key: BSYFPUSAWVWWDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-acetamidopentanoic acid often involves multi-step chemical reactions. For example, the synthesis of L-forms of similar amino acids involves hydrolysis and decarboxylation steps, as demonstrated in the preparation of L-2-amino-5-(p-methoxyphenyl)pentanoic acid and its derivatives from diethyl [3-(p-methoxyphenyl)propyl]acetamidomalonate through saponification, decarboxylation, and resolution processes (Shimohigashi, Lee, & Izumiya, 1976).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-acetamidopentanoic acid can be intricate, with studies revealing detailed crystallographic data. For instance, the molecular compound formed by (2S,3S)-N-acetyl-2-amino-3-methylpentanoic acid and its diastereoisomer was analyzed through X-ray crystal structural analysis, highlighting the presence of strong and weak hydrogen bonds that stabilize the crystal structure (Yajima et al., 2009).

Chemical Reactions and Properties

2-Acetamidopentanoic acid and related compounds undergo various chemical reactions, contributing to their diverse chemical properties. For example, the deamination of similar compounds by amine oxidases results in products like valproic acid, showcasing the chemical reactivity of these substances (Yu & Davis, 1991).

Physical Properties Analysis

The physical properties of 2-acetamidopentanoic acid derivatives can be determined through methods such as X-ray diffraction, as seen in the study of 2-acetamidobenzoic acid. This provides insights into the compound's orthorhombic crystal system and the planar arrangement of its non-hydrogen atoms (Zhang Yun-chen, 2006).

Chemical Properties Analysis

The chemical properties of 2-acetamidopentanoic acid and its analogs can be quite complex, involving various functional groups and reaction mechanisms. The synthesis and oxidative reactions of compounds like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate demonstrate the intricate chemical behaviors these compounds can exhibit (Mercadante et al., 2013).

Scientific Research Applications

2-Acetamidopentanoic Acid: General Information 2-Acetamidopentanoic acid is a chemical compound with the molecular formula C7H13NO3 . This compound is also known by its IUPAC name, N-acetylnorvaline .

Potential Applications While specific applications for 2-Acetamidopentanoic acid are not readily available, carboxylic acids, the group of organic compounds to which 2-Acetamidopentanoic acid belongs, have wide-ranging applications in various scientific fields . Here are some potential applications based on the general properties of carboxylic acids:

  • Organic Synthesis : Carboxylic acids are used in the synthesis of small molecules and macromolecules . They participate in various organic reactions, such as substitution, elimination, and oxidation .

  • Nanotechnology : Carboxylic acids can be used to modify the surface of metallic nanoparticles and carbon nanostructures . This modification promotes the dispersion and incorporation of these nanoparticles or nanostructures .

  • Polymers : Carboxylic acids are used in the production of synthetic and natural polymers . They can also serve as monomers, additives, and catalysts in polymer production .

  • Flavor and Fragrance Industry : Despite its unpleasant odor in pure form, pentanoic acid, a type of carboxylic acid, is an essential ingredient in the flavor and fragrance industry. It can contribute to the flavor profile of certain foods when used in small amounts, and its derivatives are commonly used in the manufacture of various fragrances .

  • Pharmaceuticals : Pentanoic acid derivatives have important medical applications. For instance, valproic acid is a widely used anticonvulsant and mood-stabilizing drug .

  • Plasticizers : Pentanoic acid is also utilized in the production of plasticizers . Plasticizers are substances added to materials to increase their plasticity or decrease their viscosity. They are commonly added to polymers such as plastics and rubber to increase their flexibility, workability, and durability .

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-acetamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYFPUSAWVWWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308405
Record name 2-acetamidopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamidopentanoic acid

CAS RN

7682-15-7
Record name 7682-15-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203439
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-acetamidopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SS Yuan, AM Ajami - Journal of the Chinese Chemical Society, 1989 - Wiley Online Library
… z]-labelled mixture of 5·cyano-2-acetamidopentanoic acid and 4-cyano-3-methyl·2· acetamidobutanoic acid (n to b ratio of 7 to 3, 55% yield). Acylase I resolution of this mixture gave the …
Number of citations: 2 onlinelibrary.wiley.com
GC Barrett - Amino Acids and Peptides, 1992 - books.google.com
… is concerned," 2 CI, 2-'* C2] Lysine has been prepared by Cocatalyzed hydroformylation of 3-cyanopropene using" CO and CH3CONH2, via 5-eyano-2-acetamidopentanoic acid (some …
Number of citations: 0 books.google.com

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